
4-(4-(Ethylsulfonyl)styryl)-N,N-diphenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(Ethylsulfonyl)styryl)-N,N-diphenylaniline is an organic compound with a complex structure. It belongs to the class of nonlinear optical (NLO) materials. NLO materials exhibit unique optical properties, making them valuable for applications in photonics, telecommunications, and other fields.
Méthodes De Préparation
Synthetic Routes: The synthetic route for this compound involves several steps. One common approach is the condensation reaction between 4-(ethylsulfonyl)benzaldehyde and N,N-diphenylaniline . The reaction proceeds under suitable conditions, resulting in the formation of the target compound.
Industrial Production: While research laboratories typically synthesize this compound on a small scale, industrial production methods may involve large-scale synthesis using optimized conditions. specific industrial-scale processes are proprietary and may vary among manufacturers.
Analyse Des Réactions Chimiques
Reactivity: 4-(4-(Ethylsulfonyl)styryl)-N,N-diphenylaniline undergoes various chemical reactions:
Oxidation: It can be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify its properties.
Substitution: Substituents can be introduced at different positions on the aromatic rings.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Various electrophiles (e.g., halogens, acyl chlorides) and Lewis acids.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation may lead to the formation of sulfoxide or sulfone derivatives.
- Reduction could yield the corresponding amine or other reduced forms.
Applications De Recherche Scientifique
4-(4-(Ethylsulfonyl)styryl)-N,N-diphenylaniline finds applications in:
Nonlinear Optics: Due to its NLO properties, it can be used in frequency conversion devices.
Photonic Devices: It contributes to the development of efficient optical switches and modulators.
Terahertz Applications: Its unique properties make it promising for terahertz photonics.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects depends on its application context. For NLO applications, it involves molecular alignment and efficient second-order nonlinear responses. Further studies are needed to explore its interactions with specific targets.
Comparaison Avec Des Composés Similaires
While 4-(4-(Ethylsulfonyl)styryl)-N,N-diphenylaniline is unique, similar compounds include:
- Other organic NLO materials with similar core structures.
DAST (4-(N,N-dimethylamino)styryl)-1-methylpyridinium 4-methylbenzenesulfonate): A benchmark NLO crystal with comparable properties.
Propriétés
Formule moléculaire |
C28H25NO2S |
|---|---|
Poids moléculaire |
439.6 g/mol |
Nom IUPAC |
4-[(E)-2-(4-ethylsulfonylphenyl)ethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C28H25NO2S/c1-2-32(30,31)28-21-17-24(18-22-28)14-13-23-15-19-27(20-16-23)29(25-9-5-3-6-10-25)26-11-7-4-8-12-26/h3-22H,2H2,1H3/b14-13+ |
Clé InChI |
BVDBEMBHGBBXKJ-BUHFOSPRSA-N |
SMILES isomérique |
CCS(=O)(=O)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CCS(=O)(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


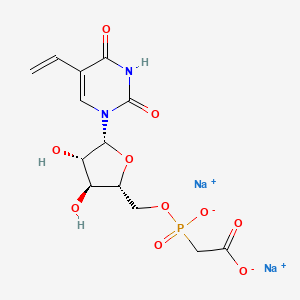
![tert-butyl (4S,5R)-4-(hydroxymethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B13145467.png)
![[2-(4-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13145470.png)
![3-[(2-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13145476.png)
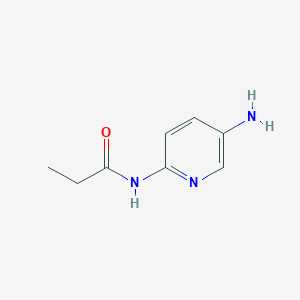
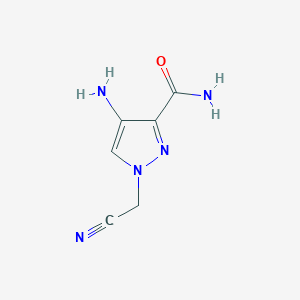

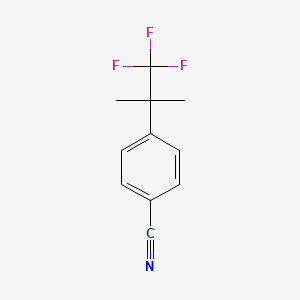
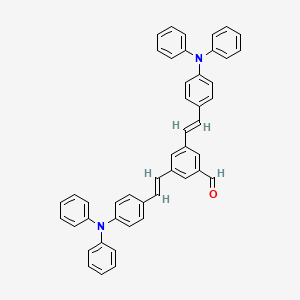
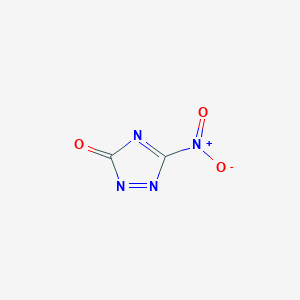
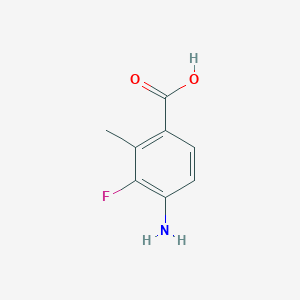
![(7S,8S,9S,10R,13R,14S,17R)-17-((R)-6-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B13145523.png)
![5-[(1E)-2-(4-chlorophenyl)ethenyl]-1,3-Benzenediol](/img/structure/B13145528.png)

